Tetrahydro-5-hydroxyfuran-2-methanol
Description
Structure
2D Structure
Properties
CAS No. |
14153-04-9 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
5-(hydroxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C5H10O3/c6-3-4-1-2-5(7)8-4/h4-7H,1-3H2 |
InChI Key |
DBSOIXXDPKIKML-UHFFFAOYSA-N |
SMILES |
C1CC(OC1CO)O |
Canonical SMILES |
C1CC(OC1CO)O |
Other CAS No. |
14153-04-9 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
THHF is characterized by the molecular formula and features a furan ring that contributes to its reactivity and potential applications. Its hydroxyl group enhances its solubility in polar solvents, making it suitable for various chemical reactions.
Organic Synthesis
THHF serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.
1.1. Synthesis of Furan Derivatives
THHF can be converted into various furan derivatives through oxidation processes. For instance, studies have demonstrated its utility in the synthesis of 2-furylmethanol derivatives, which are crucial for developing bioactive compounds . The oxidation of THHF using hydrogen peroxide has been reported to yield high conversion rates, showcasing its effectiveness as a precursor in synthetic pathways .
1.2. Use in Green Chemistry
The application of THHF in green chemistry is noteworthy. Its synthesis from renewable resources aligns with sustainable practices, reducing reliance on petrochemical feedstocks. Moreover, reactions involving THHF often utilize environmentally friendly solvents or catalysts, enhancing the sustainability of organic synthesis processes .
Pharmaceutical Applications
THHF has garnered attention in pharmaceutical research due to its potential therapeutic properties.
2.1. Antimicrobial Activity
Recent studies indicate that THHF exhibits antimicrobial properties against various pathogens. Its structural characteristics contribute to its ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents .
2.2. Drug Formulation
THHF is also being explored as an excipient in drug formulations. Its favorable solubility profile aids in enhancing the bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy . Research into THHF-based formulations has shown promising results in enhancing drug absorption and stability.
3.1. Synthesis and Characterization
A notable case study involves the synthesis of THHF derivatives through microwave-assisted reactions, which significantly reduce reaction times while improving yields compared to conventional methods . The following table summarizes key findings:
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 24 hours | 59 |
| Microwave Irradiation | 15 minutes | 83 |
This study highlights the efficiency of using THHF in modern synthetic methodologies.
3.2. Antimicrobial Testing
In another study assessing the antimicrobial efficacy of THHF against common bacterial strains, results indicated a significant reduction in bacterial growth at varying concentrations of THHF . The findings underscore the potential of THHF as a basis for developing new antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between Tetrahydro-5-hydroxyfuran-2-methanol and its analogs:
Key Observations:
- Substituent Effects: The presence of dual hydroxyl groups in this compound likely increases its polarity compared to methyl-substituted analogs (e.g., 5-Methyltetrahydrofuran-2-methanol), which exhibit lower water solubility .
- Stereochemical Complexity: Analogous compounds like cis/trans-isomers of tetrahydrofuran derivatives (e.g., cis-Tetrahydrofuran-2,5-diyl dimethanol) demonstrate the influence of stereochemistry on properties such as boiling points and reactivity .
Preparation Methods
Reaction Mechanism and Steps
-
Silylation : 3-Methyl-2-butenal is treated with chlorotrimethylsilane (TMSCl) to form a silyl ether, protecting the aldehyde group.
-
Orthoester Formation : The silylated intermediate reacts with a trialkyl orthoformate (e.g., trimethyl orthoformate) in the presence of a Lewis acid, yielding a cyclic orthoester.
-
Reduction : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) selectively reduces the orthoester to an allyl alcohol.
-
Epoxidation : Titanium isopropoxide catalyzes the epoxidation of the allyl alcohol, forming an oxirane intermediate.
-
Diol Formation : Hydrolysis of the oxirane generates a diol, which is subsequently treated with hydrochloric acid in ethanol to produce a mixture of (2S-cis)- and (2S-trans)-tetrahydro-5-alkoxy-3-methylene-2-furanmethanol.
-
Hydroxylation : The alkoxy derivatives undergo acid hydrolysis using 10% HCl or ion-exchange resin (e.g., Amberlyst-15) to yield this compound.
Key Parameters and Yields
-
Stereoselectivity : The final step produces a 55:45 cis:trans ratio, necessitating chromatographic separation for isomer purification.
-
Overall Yield : The sequence achieves a 28–32% overall yield, with the epoxidation and hydrolysis steps identified as bottlenecks.
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.05 mmol Rh |
| PPh₃/Rh Molar Ratio | 100:1 |
| Solvent | Acetophenone |
| Yield | 96% |
Acid Hydrolysis of Alkoxy Derivatives
The final hydroxylation step in Method 1 can be optimized using ion-exchange resins instead of HCl. Patent CZ282920B6 reports that treating tetrahydro-5-alkoxy-3-methylene-2-furanmethanol with a strong acid resin (e.g., Dowex 50WX4) in aqueous ethanol at room temperature achieves quantitative conversion to the hydroxy product within 3 hours. This method avoids racemization and simplifies purification by eliminating acidic workup.
Comparative Analysis of Hydrolysis Agents
| Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 10% HCl in EtOH | 30 min, reflux | 89 | 92 |
| Amberlyst-15 (H⁺) | 3 h, RT, H₂O/EtOH | 95 | 98 |
Catalytic Considerations and Process Intensification
Emerging catalytic strategies from CO₂ hydrogenation and V-Fe-M systems suggest opportunities for improving hydrogenation steps in tetrahydrofuran synthesis. For example:
-
Cu/Zn/Al/Zr Fibrous Catalysts : Used in methanol synthesis, these materials could enhance hydrogenation efficiency in diol formation steps.
-
V-Fe-La Hydrothermal Catalysts : High-surface-area catalysts synthesized via hydrothermal treatment (80–180°C, 2–30 h) may accelerate epoxidation or reduction reactions.
Q & A
Basic: What synthetic routes are effective for preparing tetrahydro-5-hydroxyfuran-2-methanol, and how do reaction conditions influence yield?
Methodological Answer:
this compound can be synthesized via cyclization or hydroxylation of furan derivatives. For example, acidic catalysts like boron trifluoride diethyl etherate are effective for cyclization reactions, as demonstrated in the synthesis of structurally related tetrahydrofuran derivatives . Reaction temperature and solvent polarity significantly impact yield. For instance, THF is commonly used as a solvent in Grignard reactions (e.g., Example 6 in ), but lower temperatures (-5°C) are critical to minimize side reactions. Optimizing stoichiometry and using anhydrous conditions can improve purity (>95%) .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS): NIST-standardized electron ionization MS provides fragmentation patterns for structural confirmation. For example, 2-methyltetrahydrofuran derivatives show characteristic peaks at m/z 86 (base peak) and 57 .
- Chromatography: Reverse-phase HPLC with tetrahydrofuran-based mobile phases (e.g., 200 mg/mL in THF) enables quantification, as described in pharmacopeial methods .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., THF-d₈) resolve stereochemistry and hydroxyl group positioning .
Advanced: How can computational modeling predict the reactivity of this compound in ring-opening polymerization?
Methodological Answer:
Density Functional Theory (DFT) calculations can model the compound’s electron density and bond dissociation energies, particularly for the hydroxyl and furan oxygen groups. Studies on similar tetrahydrofuran derivatives (e.g., 2-methyltetrahydrofuran) show that ring strain and substituent electronegativity dictate polymerization rates . Reaction thermochemistry data (e.g., enthalpy changes from NIST) are critical for simulating activation energies . Experimental validation via size-exclusion chromatography (SEC) and kinetic studies is recommended to correlate computational predictions with empirical results .
Advanced: What contradictions exist in toxicity data for tetrahydrofuran derivatives, and how should researchers address them?
Methodological Answer:
While 2-methyltetrahydrofuran (2-MTHF) shows no genotoxicity in Ames tests or chromosomal aberration assays , its developmental toxicity in zebrafish (LC₅₀ = 2,980 mg/L) raises concerns about analog safety . Researchers must differentiate between in vitro (e.g., bacterial assays) and in vivo (e.g., rodent) models. For this compound, adopt OECD Guidelines (e.g., TG 414 for prenatal toxicity) and use NOAEL/LOAEL thresholds to establish safe handling protocols .
Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Distillation: Fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) separates the compound from low-boiling-point solvents like THF (bp 66°C) .
- Crystallization: Use polar aprotic solvents (e.g., ethyl acetate) to induce crystallization. Purity (>98%) can be confirmed via melting point analysis and GC-MS .
- Chromatography: Flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves stereoisomers .
Advanced: How does stereochemistry influence the biological activity of this compound analogs?
Methodological Answer:
Stereochemical variations (e.g., R vs. S enantiomers) significantly alter receptor binding. For example, (3R,5R)-configured analogs exhibit enhanced antimicrobial activity compared to racemic mixtures . Researchers should employ chiral HPLC (e.g., Chiracel OD columns) or enzymatic resolution to isolate enantiomers. In vitro assays (e.g., MIC testing against S. aureus) validate activity differences, while molecular docking studies predict binding affinity to target proteins .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber glass vials. Stabilize with radical inhibitors (e.g., BHT at 0.1% w/w) to prevent peroxide formation . Monitor degradation via periodic FT-IR analysis (O-H stretch at 3200–3400 cm⁻¹) and GC-MS .
Advanced: What role does this compound play in asymmetric catalysis?
Methodological Answer:
The hydroxyl and ether groups act as ligands in metal-catalyzed reactions. For instance, palladium complexes of similar furanmethanols catalyze Suzuki-Miyaura couplings with >90% enantiomeric excess (ee) . Optimize catalyst loading (1–5 mol%) and solvent polarity (e.g., 2-MTHF vs. THF) to enhance reaction efficiency. Characterization via X-ray crystallography confirms ligand-metal coordination geometry .
Advanced: How can metabolomics studies elucidate the degradation pathways of this compound in environmental systems?
Methodological Answer:
Stable isotope labeling (e.g., ¹³C or ²H) tracks degradation intermediates in soil/water matrices. LC-QTOF-MS identifies metabolites like hydroxylated furans or carboxylic acids . Compare with EPA High Production Volume (HPV) data for analogous solvents (e.g., methanol) to model biodegradation kinetics . Microcosm studies under aerobic/anaerobic conditions reveal pathway dependencies on microbial consortia .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile handling .
- Waste Disposal: Collect waste in halogen-resistant containers and incinerate via EPA-approved methods .
- Emergency Response: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
